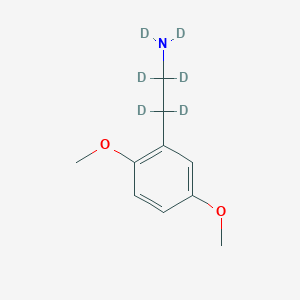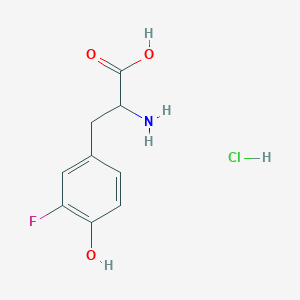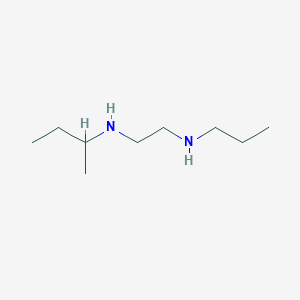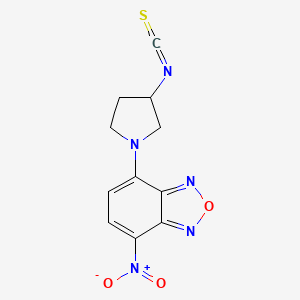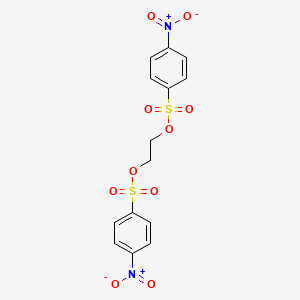
Ethylenebis(p-nitrobenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenebis(p-nitrobenzenesulfonate) is an organic compound with the molecular formula C14H12N2O10S2. It contains 41 bonds, including 29 non-hydrogen bonds, 20 multiple bonds, 9 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), and 2 sulfonate groups (thio-/dithio-)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(p-nitrobenzenesulfonate) typically involves the sulfonation of nitrobenzene. One efficient method for sulfonation uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid . The reaction conditions include optimizing the molar ratio of reactants, reaction temperature, and liquid hourly space velocity (LHSV).
Industrial Production Methods
Industrial production of Ethylenebis(p-nitrobenzenesulfonate) may involve large-scale sulfonation processes using sulfuric acid, oleum, or chlorosulfonic acid as sulfonating agents. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. The use of microreactor technology can enhance process safety and efficiency by reducing reaction times and minimizing waste generation .
化学反应分析
Types of Reactions
Ethylenebis(p-nitrobenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst (AlCl3, FeCl3) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Ethylenebis(p-nitrobenzenesulfonate) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Ethylenebis(p-nitrobenzenesulfonate) involves its interaction with molecular targets through its nitro and sulfonate groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the substitution reaction. The sulfonate groups can enhance the solubility and reactivity of the compound in aqueous environments.
相似化合物的比较
Ethylenebis(p-nitrobenzenesulfonate) can be compared with other similar compounds, such as:
Bis(p-nitrobenzenesulfonate) of 2,4-Hexadiyne: This compound has a similar structure but differs in the alkyne linkage, which affects its reactivity and applications .
2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate): This compound has a toluenesulfonate group instead of a nitrobenzenesulfonate group, leading to different chemical properties and uses .
The uniqueness of Ethylenebis(p-nitrobenzenesulfonate) lies in its combination of nitro and sulfonate groups, which provide a balance of reactivity and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
25297-82-9 |
|---|---|
分子式 |
C14H12N2O10S2 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)sulfonyloxyethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H12N2O10S2/c17-15(18)11-1-5-13(6-2-11)27(21,22)25-9-10-26-28(23,24)14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 |
InChI 键 |
UJHNMJVBMNBRLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


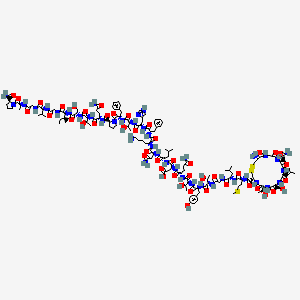

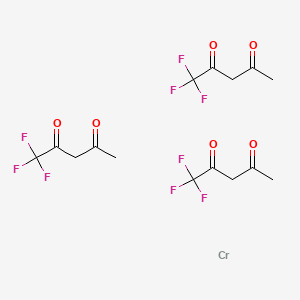
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)
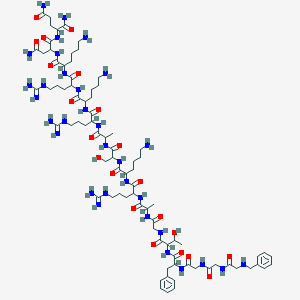
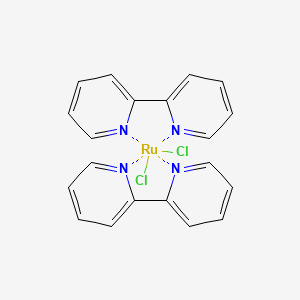

![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
